(E)-Pent-2-en-1-yl acetate
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Overview
Description
(E)-Pent-2-en-1-yl acetate is an organic compound with the molecular formula C7H12O2. It is an ester formed from pent-2-en-1-ol and acetic acid. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Pent-2-en-1-yl acetate can be synthesized through the esterification of pent-2-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(E)-Pent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pent-2-enoic acid or pent-2-enal.
Reduction: Pent-2-en-1-ol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
(E)-Pent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity aroma.
Mechanism of Action
The mechanism of action of (E)-Pent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Pentyl acetate: Another ester with a similar fruity odor but different structural properties.
Hexyl acetate: Known for its apple-like aroma, used in flavor and fragrance applications.
Isoamyl acetate:
Uniqueness
(E)-Pent-2-en-1-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its (E)-configuration contributes to its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
42125-28-0 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-pent-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h4-5H,3,6H2,1-2H3/b5-4+ |
InChI Key |
WGGJTPQHVFOGPN-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/COC(=O)C |
Canonical SMILES |
CCC=CCOC(=O)C |
Origin of Product |
United States |
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